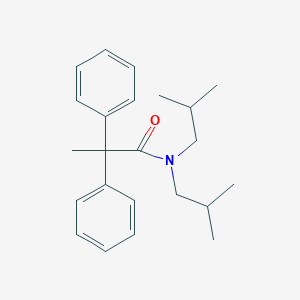
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide, also known as Dibenzoylmethane (DBM), is a chelating agent that is commonly used in scientific research. DBM is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DBM has been extensively studied due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
作用機序
The mechanism of action of DBM is based on its ability to chelate metal ions. DBM can form stable complexes with metal ions such as copper, iron, and zinc. The formation of these complexes can alter the chemical and physical properties of the metal ions, which can lead to changes in their biological activity.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. Studies have shown that DBM can inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. DBM has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
DBM has several advantages for lab experiments, including its ability to chelate metal ions, its stability in organic solvents, and its relatively low toxicity. However, DBM also has some limitations, such as its limited solubility in aqueous solutions and its potential for interfering with other chemical reactions.
将来の方向性
There are several future directions for the use of DBM in scientific research. One potential application is the development of DBM-based sensors for metal ion detection. DBM can also be used in the development of new materials such as metal-organic frameworks (MOFs) and nanoparticles. Additionally, DBM can be used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, DBM is a chelating agent that has been extensively studied for its potential applications in various fields. DBM can be synthesized through various methods, and its mechanism of action is based on its ability to chelate metal ions. DBM has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the use of DBM in scientific research, including the development of new sensors, materials, and drugs.
合成法
DBM can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the aldol condensation reaction. The most common method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base catalyst such as sodium hydroxide.
科学的研究の応用
DBM has been widely used in scientific research due to its unique chelating properties. DBM can form stable complexes with metal ions, which makes it an ideal candidate for various applications such as metal ion detection, metal ion extraction, and metal ion separation.
特性
分子式 |
C23H31NO |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide |
InChI |
InChI=1S/C23H31NO/c1-18(2)16-24(17-19(3)4)22(25)23(5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 |
InChIキー |
CQTFKVSVCSVCHH-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
